6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile
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Overview
Description
6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Mechanism of Action
Quinoline derivatives
The quinoline moiety is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Boron reagents
The compound might be involved in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities and interact with multiple receptors .
Cellular Effects
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Molecular Mechanism
Similar compounds have been shown to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biomolecules .
Preparation Methods
The synthesis of 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Quinoline derivatives, including 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile, exhibit a wide range of biological activities. They are known for their antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory properties . These compounds are extensively used in the development of new therapeutic agents and in the study of various biological processes.
Comparison with Similar Compounds
6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share a similar quinoline nucleus but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN4/c17-12-5-10(1-2-14(12)19)23-15-8(6-20)7-22-16-11(15)3-9(21)4-13(16)18/h1-5,7H,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEANZPRIXYDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)Cl)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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